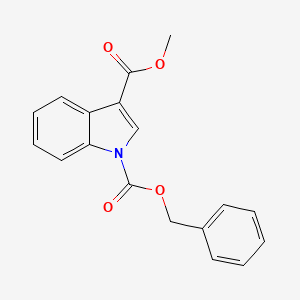
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in medicine, biology, and industry .
准备方法
The synthesis of 1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol to yield the corresponding tricyclic indole . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .
化学反应分析
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which can be further utilized in different applications .
科学研究应用
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity . The exact molecular targets and pathways depend on the specific application and the biological system involved .
相似化合物的比较
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-Benzyl 1H-indole-3-carbaldehyde: Used in the preparation of inhibitors for RNA polymerase II and Bcl-2 family proteins.
1-Benzyl 1H-indole-3-carboxylate: Known for its antiviral and anticancer activities.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
生物活性
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C16H15N2O4
- Molecular Weight : 299.30 g/mol
- CAS Number : 131424-24-3
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity against several cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the activation of caspase pathways.
Case Study: Induction of Apoptosis in MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The results demonstrated a dose-dependent increase in apoptotic markers.
Table 2: Effects on Cell Viability
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Notably, it has been shown to inhibit certain kinases involved in cell proliferation and survival pathways. Additionally, its structural features allow it to bind effectively to DNA, disrupting replication processes in cancer cells.
Research Findings
Recent studies have expanded the understanding of this compound's pharmacological potential:
- Neuroprotective Effects : Preliminary findings suggest that it may offer neuroprotective benefits by reducing oxidative stress in neuronal cells.
- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
属性
CAS 编号 |
131424-24-3 |
|---|---|
分子式 |
C18H15NO4 |
分子量 |
309.3 g/mol |
IUPAC 名称 |
1-O-benzyl 3-O-methyl indole-1,3-dicarboxylate |
InChI |
InChI=1S/C18H15NO4/c1-22-17(20)15-11-19(16-10-6-5-9-14(15)16)18(21)23-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3 |
InChI 键 |
JFECJVXRKJGZPY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















